![molecular formula C26H21N3OS B2354597 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-27-3](/img/structure/B2354597.png)
2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
“2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic compound. It belongs to the class of pyrimidinamines, which are considered promising agricultural compounds due to their outstanding activity .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2,4-dimethyl-5-[(2-methylbenzyl)thio]pyrimidine, includes a pyrimidine core with various substituents . The exact molecular structure of “2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is not specified in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds like 2,4-dimethyl-5-[(2-methylbenzyl)thio]pyrimidine, the average mass is 244.355 Da and the monoisotopic mass is 244.103424 Da . The specific physical and chemical properties of “2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” are not available in the retrieved data.Scientific Research Applications
Synthesis and Antimicrobial Applications
Antimicrobial and Antifungal Activities : A series of new 2-thioxo-3,7-disubstituted-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4(1H)-ones, synthesized via the condensation of 2-amino3-ethylcarboxylate-4,5-diphenyl pyrroles with mono-substituted arylthioureas, exhibited mild to moderate antimicrobial activities (A. Mishra, 2010). This suggests a potential avenue for the development of new antimicrobial agents based on the pyrrolo[3,2-d]pyrimidine scaffold.
Enhanced Antifungal Activity : Novel benzothiazole pyrimidine derivatives, including structures related to 2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, showed significant in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy (S. Maddila et al., 2016).
Synthesis Techniques and Drug Discovery
Microwave Irradiation Technique : The synthesis of related pyrrolo-pyrimidine derivatives using dry media under microwave irradiations opens up efficient routes for producing these compounds, which were found to possess antimicrobial activities (M. Kidwai et al., 2005). This method offers a faster and potentially more environmentally friendly approach to the synthesis of these complex molecules.
Design and Evaluation for Antitumor Activity : Research into the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, among others, has indicated significant antitumor activities, highlighting the potential of these compounds in cancer therapy (E. Grivsky et al., 1980).
properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-10-8-9-13-20(18)17-31-26-28-23-22(19-11-4-2-5-12-19)16-27-24(23)25(30)29(26)21-14-6-3-7-15-21/h2-16,27H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZXOYHSJUEAMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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